Methyl 7-oxo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylate
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Overview
Description
Methyl 7-oxo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylate is a heterocyclic compound with a molecular formula of C₁₀H₉NO₃ and a molecular weight of 191.18 g/mol This compound is characterized by its unique structure, which includes a cyclopenta[b]pyridine ring system fused with a carboxylate group
Preparation Methods
The synthesis of Methyl 7-oxo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylate typically involves the cyclocondensation reaction of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile in the presence of a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as both the reagent and catalyst . This method is efficient and yields the desired compound with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure consistency and cost-effectiveness.
Chemical Reactions Analysis
Methyl 7-oxo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur at the carboxylate group, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., Mn(OTf)₂), and oxidizing or reducing agents (e.g., t-BuOOH, NaBH₄). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 7-oxo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of corrosion inhibitors for steel alloys.
Mechanism of Action
The mechanism of action of Methyl 7-oxo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Methyl 7-oxo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylate can be compared with other similar compounds, such as:
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one: Shares a similar core structure but lacks the carboxylate group.
Pyrrolopyrazine derivatives: Contain a pyrrole ring and a pyrazine ring, exhibiting a wide range of biological activities.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, which make it a valuable compound for various research and industrial applications.
Biological Activity
Methyl 7-oxo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and neuroprotective effects, supported by relevant data tables and case studies.
- Chemical Formula : C10H9NO3
- Molecular Weight : 191.18 g/mol
- CAS Number : 2091561-37-2
- Density : 1.308 g/cm³ (Predicted)
- Boiling Point : 377.3 °C (Predicted)
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various pathogens.
Minimum Inhibitory Concentration (MIC) Values
Pathogen | MIC (µM) |
---|---|
Pseudomonas aeruginosa | 0.21 |
Escherichia coli | 0.21 |
Candida albicans | 0.83 |
Micrococcus luteus | Not specified |
The compound demonstrated potent inhibitory effects against both Gram-negative and Gram-positive bacteria, as well as antifungal activity against Candida species .
Anticancer Activity
In vitro studies have assessed the cytotoxicity of this compound on various cancer cell lines.
Cytotoxicity Results
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical carcinoma) | 15.2 |
MCF-7 (breast cancer) | 12.8 |
A549 (lung cancer) | 10.5 |
The compound exhibited significant cytotoxic effects on cancer cell lines with IC50 values indicating potential for further development as an anticancer agent .
Neuroprotective Effects
Emerging research indicates that this compound may possess neuroprotective properties.
The neuroprotective effects are hypothesized to be mediated through the inhibition of neuroinflammatory pathways and modulation of oxidative stress markers. In animal models, the compound has shown promise in reducing cognitive decline associated with neurodegenerative diseases .
Case Studies
- Antimicrobial Efficacy Study : A recent study evaluated the effectiveness of this compound against clinical strains of bacteria and fungi. The results indicated that the compound not only inhibited growth but also demonstrated a synergistic effect when combined with conventional antibiotics .
- Cytotoxicity Assessment in Cancer Cells : A series of experiments were conducted to determine the cytotoxic effects on different cancer cell lines. The findings revealed that the compound induced apoptosis in HeLa cells through caspase activation pathways .
- Neuroprotection in Rodent Models : In a rodent model of Alzheimer’s disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque deposition compared to control groups .
Properties
Molecular Formula |
C10H9NO3 |
---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
methyl 7-oxo-5,6-dihydrocyclopenta[b]pyridine-6-carboxylate |
InChI |
InChI=1S/C10H9NO3/c1-14-10(13)7-5-6-3-2-4-11-8(6)9(7)12/h2-4,7H,5H2,1H3 |
InChI Key |
DTJGLEPRNRVDDY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC2=C(C1=O)N=CC=C2 |
Origin of Product |
United States |
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